molecular formula C11H17N3 B13075040 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13075040
M. Wt: 191.27 g/mol
InChI Key: XHVPJOANWZAPFA-UHFFFAOYSA-N
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Description

3-(Bicyclo[410]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine is a complex organic compound characterized by a bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic structure . Subsequent functionalization of the bicyclic core can be achieved through various organic reactions, including alkylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the bicyclic ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its combination of a bicyclic core with a pyrazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(7-bicyclo[4.1.0]heptanyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-14-10(12)6-9(13-14)11-7-4-2-3-5-8(7)11/h6-8,11H,2-5,12H2,1H3

InChI Key

XHVPJOANWZAPFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2C3C2CCCC3)N

Origin of Product

United States

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